molecular formula C13H20ClNO B6308388 Chroman-2-ylmethyl-isopropyl-amine hydrochloride CAS No. 81816-84-4

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

Cat. No.: B6308388
CAS No.: 81816-84-4
M. Wt: 241.76 g/mol
InChI Key: BAJIZWIYVUZSAE-UTONKHPSSA-N
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Description

Chroman-2-ylmethyl-isopropyl-amine hydrochloride is a compound with the molecular formula C13H20ClNO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify amines . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectrum .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general undergo several types of reactions. These include alkylation, acylation, and elimination reactions . The exact reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted.

Scientific Research Applications

Chromones and Derivatives

Chromones (1-benzopyran-4-ones) are natural compounds present in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cellular damage leading to diseases. Chromones and their derivatives exhibit radical scavenging activity, which is crucial for their antioxidant properties. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups are key for their radical scavenging capabilities. Methylation or glycosylation of these hydroxyl groups can decrease their radical scavenging potential (Yadav et al., 2014).

Amine-functionalized Materials

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been extensively studied for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown great promise in environmental applications, including gas separation and catalysis, highlighting the versatility of amine functionalities in scientific research (Lin et al., 2016).

Analytical Applications

In analytical chemistry, amine derivatives play a critical role in chromatography, serving as key components in stationary phases or as subjects in method development. For example, hydrophilic interaction liquid chromatography (HILIC) benefits from the properties of amine functionalities to analyze small polar compounds, demonstrating the importance of understanding and optimizing amine interactions in analytical separations (Jandera, 2011).

Properties

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJIZWIYVUZSAE-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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